methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate
Description
Methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound that features a unique combination of pyrazole, pyrrole, and piperidine rings
Properties
IUPAC Name |
methyl 2-[1-(1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-20(27)15-17-9-13-25(14-10-17)22(28)19-16-23-26(18-7-3-2-4-8-18)21(19)24-11-5-6-12-24/h2-8,11-12,16-17H,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVFKEHGPOGONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a diketone. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The final step involves the coupling of the pyrazole and pyrrole rings with a piperidine derivative, followed by esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carboxylates or other ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 376.45 g/mol. Its structure features a piperidine ring, a pyrazole moiety, and a phenyl group, which contribute to its biological activity.
Antidiabetic Properties
One of the notable applications of this compound is in the treatment of type 2 diabetes mellitus. The derivative Teneligliptin , which incorporates elements of the pyrazole structure, has been marketed in Japan for managing blood glucose levels. The compound acts as a DPP-4 inhibitor, enhancing insulin secretion and reducing glucagon levels post-meal .
Neuroprotective Effects
Research indicates that compounds similar to methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate exhibit neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease and other neurodegenerative disorders .
Synthetic Pathways
The synthesis of this compound involves multiple steps, including cyclization reactions and the use of protecting groups to enhance yield and purity. Recent advancements have focused on optimizing these processes to reduce toxic solvents like pyridine, improving industrial viability for pharmaceutical production .
Case Studies on Derivatives
A notable study highlighted the development of derivatives based on this compound, focusing on their enhanced pharmacological profiles. For instance, modifications to the piperidine ring have resulted in compounds with improved potency against specific targets associated with metabolic disorders .
Toxicology and Safety Profiles
The safety profile of this compound has been evaluated through various preclinical studies. These studies assess its toxicity levels, potential side effects, and interactions with other drugs, ensuring its suitability for therapeutic use.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Antidiabetic | Used as a DPP-4 inhibitor in type 2 diabetes management; marketed as Teneligliptin |
| Neuroprotection | Modulates neurotransmitter levels; potential benefits for neurodegenerative diseases |
| Synthesis | Involves cyclization reactions; optimization for industrial production |
| Toxicology | Evaluated for safety; studies conducted to assess side effects and drug interactions |
Mechanism of Action
The mechanism of action of methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)pyrrole]
Uniqueness
Methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate is unique due to its specific combination of pyrazole, pyrrole, and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Biological Activity
Methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its structural components, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : Known for its diverse pharmacological properties, including anesthetic and anti-addictive effects.
- Pyrazole Ring : Exhibits significant antitumor, anti-inflammatory, and antibacterial activities.
- Pyrrole Substituent : Contributes to the overall biological activity through interactions with various biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including those related to this compound, demonstrate notable antitumor effects. A study highlighted that certain pyrazole carboxamides showed significant inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, enhancing cytotoxicity through synergistic effects .
Antimicrobial Activity
Compounds containing the pyrazole moiety have been reported to possess antimicrobial properties. For instance, synthesized pyrazole derivatives exhibited promising antibacterial activity against several strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of similar compounds. For example, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases. The piperidine structure is particularly noted for its enzyme inhibitory capabilities .
Case Study 1: Antitumor Synergy
In a study evaluating the efficacy of pyrazole derivatives against breast cancer cell lines, specific compounds demonstrated enhanced cytotoxicity when used in combination with doxorubicin. The results indicated a significant reduction in cell viability, suggesting that these compounds may serve as effective adjuncts in chemotherapy regimens for resistant cancer types .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of synthesized pyrazole derivatives. The study found that certain compounds exhibited strong activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance efficacy against specific pathogens .
Data Summary
| Activity | Compound | Target | Outcome |
|---|---|---|---|
| Antitumor | Pyrazole derivatives | MCF-7 and MDA-MB-231 cell lines | Enhanced cytotoxicity with doxorubicin |
| Antimicrobial | Various synthesized pyrazoles | Gram-positive/negative bacteria | Significant antibacterial activity |
| Enzyme Inhibition | Piperidine-based derivatives | Acetylcholinesterase (AChE) | Inhibition observed |
Q & A
Q. What are the standard synthetic routes for methyl (1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidin-4-yl)acetate?
The synthesis typically involves multi-step reactions, starting with the cyclocondensation of phenylhydrazine derivatives and diketones to form the pyrazole core. Subsequent functionalization includes introducing the pyrrole moiety via nucleophilic substitution and coupling the piperidine-acetate fragment using carbonylating agents like POCl₃. Key intermediates are characterized via IR, -NMR, and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (-NMR and -NMR) is essential for confirming proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) groups. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection, as outlined in pharmacopeial standards .
Q. How is the purity and stability of the compound assessed under experimental conditions?
Purity is evaluated using reverse-phase HPLC with a C18 column and UV detection at 254 nm. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by LC-MS to monitor decomposition products. Buffered solutions (e.g., ammonium acetate, pH 6.5) are used to simulate physiological conditions .
Q. What role does the piperidine moiety play in the compound's biological activity?
The piperidine ring enhances lipid solubility, facilitating membrane permeability. Its conformational flexibility allows optimal interactions with target proteins, as observed in structurally similar compounds with antiproliferative or kinase-inhibitory activities .
Advanced Research Questions
Q. How can the cyclization step in the synthesis be optimized to improve yield?
Cyclization efficiency depends on reaction temperature, solvent polarity, and catalyst choice. For example, using POCl₃ at 120°C in anhydrous toluene enhances carbonyl activation, while microwave-assisted synthesis reduces reaction time. Post-reaction quenching with ice-water minimizes side products .
Q. What strategies resolve discrepancies in NMR data for complex intermediates?
Conflicting NMR signals (e.g., overlapping peaks) are addressed via 2D techniques like COSY and HSQC to map - and - correlations. Computational modeling (DFT calculations) predicts chemical shifts, cross-validating experimental data .
Q. How are structure-activity relationship (SAR) studies designed using structural analogs?
SAR studies involve synthesizing analogs with modifications to the pyrrole, pyrazole, or piperidine groups. Bioactivity data (e.g., IC₅₀ values) are correlated with electronic (Hammett constants) and steric parameters (molecular volume). For example, substituting the pyrrole with bulkier groups reduces affinity for hydrophobic binding pockets .
Q. What computational methods predict the compound's reactivity and binding modes?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding to target proteins, while MD simulations assess stability over 100 ns trajectories .
Q. How are polymorphic forms of the compound identified and characterized?
Polymorph screening uses solvent recrystallization (e.g., ethanol vs. acetonitrile) followed by X-ray diffraction (SC-XRD) to determine unit cell parameters. Differential Scanning Calorimetry (DSC) identifies thermal transitions (melting points, glass transitions) unique to each polymorph .
Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be interpreted?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation strategies include prodrug design (e.g., ester-to-acid conversion) or nanoformulation to enhance bioavailability. Parallel assays (e.g., plasma protein binding studies) bridge in vitro-in vivo gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
